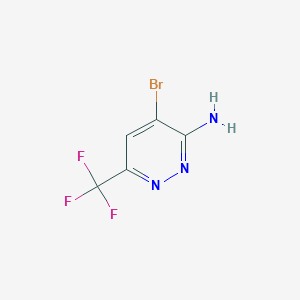
4-Bromo-6-(trifluorométhyl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-(trifluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C5H3BrF3N3 and a molecular weight of 241.999. It is a derivative of pyridazine, characterized by the presence of bromine and trifluoromethyl groups.
Applications De Recherche Scientifique
4-Bromo-6-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-6-fluoronicotinic acid with appropriate reagents to introduce the trifluoromethyl group . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Mécanisme D'action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
- 3-Aminopyridazine
- Elexacaftor (a trifluoromethyl-containing drug)
Uniqueness
4-Bromo-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSHCRWJOXLFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)
![1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea](/img/structure/B2360150.png)



![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)



![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

